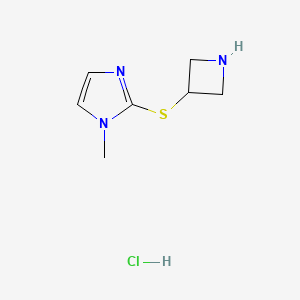![molecular formula C13H20ClNO B1447550 3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride CAS No. 1449117-39-8](/img/structure/B1447550.png)
3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride
Übersicht
Beschreibung
3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride (3-TBPAH) is an organic compound belonging to the azetidine family. It is a colorless crystalline solid that is soluble in water and ethanol. 3-TBPAH has been studied extensively due to its unique properties and potential applications in scientific research. This article will discuss the synthesis method of 3-TBPAH, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Lactams, Azetidines, Penicillins, and Cephalosporins
- This compound could potentially be used in the synthesis of lactams, azetidines, penicillins, and cephalosporins . These are classes of compounds that possess a broad spectrum of biological properties . The construction of the β-lactam ring (2-azetidinone) is the most studied synthesis of lactams carried out by synthetic organic chemists and medicinal chemists due to its medicinal value .
- The methods of application or experimental procedures would involve various synthetic techniques such as cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .
- The outcomes of these syntheses would be new lactam derivatives that could potentially have a wide range of biological properties .
-
Azetidine Synthesis
- “3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride” could potentially be used in the synthesis of various 1,3-disubstituted azetidines . This process involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
- The method of application would involve a straightforward synthesis process under specific conditions .
- The outcome would be various 1,3-disubstituted azetidines .
-
Deprotection of tert-Butyl Esters
- This compound could potentially be used in the deprotection of tert-butyl esters . This process involves the use of aqueous phosphoric acid as an effective, environmentally benign, selective and mild reagent .
- The method of application would involve a specific reaction process under certain conditions .
- The outcome would be the deprotected product .
-
Synthesis of 1-Arenesulfonylazetidines
- This compound could potentially be used in the synthesis of 1-arenesulfonylazetidines . This process involves a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, using alumina as solid support .
- The method of application would involve a specific reaction process under certain conditions .
- The outcome would be various 1-arenesulfonylazetidines .
-
Intramolecular Amination of Organoboronates
- “3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride” could potentially be used in the intramolecular amination of organoboronates . This process provides azetidines, pyrrolidines, and piperidines via a 1,2-metalate shift of an aminoboron “ate” complex .
- The method of application would involve a specific reaction process under certain conditions .
- The outcome would be various azetidines, pyrrolidines, and piperidines .
-
Direct Alkylation of 1-Azabicyclo [1.1.0]butane (ABB)
- This compound could potentially be used in the direct alkylation of 1-azabicyclo [1.1.0]butane (ABB) with organometal reagents . This process rapidly provides bis-functionalized azetidines .
- The method of application would involve a specific reaction process under certain conditions .
- The outcome would be various bis-functionalized azetidines .
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2,3)10-4-6-11(7-5-10)15-12-8-14-9-12;/h4-7,12,14H,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWKJWDSTXLVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride | |
CAS RN |
1449117-39-8 | |
| Record name | Azetidine, 3-[4-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)



![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1447482.png)
![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)



![4-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1447488.png)
